molecular formula C15H12N4O2S B2941015 6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile CAS No. 333782-81-3

6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

Cat. No. B2941015
CAS RN: 333782-81-3
M. Wt: 312.35
InChI Key: CARDKCLYCJUUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile, also known as DMTD, is a heterocyclic organic compound with potential applications in scientific research. This compound belongs to the class of pyridines and is known for its unique chemical structure and properties.

Scientific Research Applications

Synthesis of Heterocycles

The primary application of this compound is in the synthesis of various heterocyclic compounds. For instance, its aminomethylation leads to the production of derivatives like pyrido[1,2-a][1,3,5]triazines and tetrahydropyrido[1,2-a:1',2'-e][1,3,5,7]tetrazocines. These derivatives are obtained depending on the structure of the initial amine used in the reaction, as well as the reagent ratios and reaction conditions (Dotsenko et al., 2013).

Derivative Formation with Halo Compounds

When reacted under phase transfer catalysis conditions with halo compounds, acrylonitrile, chloroacetyl chloride, ethyl cyanoacetate, formamide, triethylorthoformate, or formic acid, this compound yields new derivatives of fused pyridines. These derivatives exhibit significant diversity based on the reactants involved (Abdel-ghany et al., 2016).

Heterocyclization to Pyrido[1,2-a][1,3,5]Triazines

The treatment with primary amines and formaldehyde enables this compound to undergo heterocyclization, resulting in the formation of new pyrido[1,2-a][1,3,5]triazines. These reactions demonstrate the compound's capacity to engage in complex chemical processes leading to the creation of varied heterocyclic structures (Khrapova et al., 2020).

Synthesis of Dipyrido[1,2-a:1′2′-e]-[1,3,5,7]tetrazocine Derivatives

Direct condensation with formaldehyde yields dipyrido[1,2-a:1′2′-e]-[1,3,5,7]tetrazocine derivatives. This highlights the versatile nature of the compound in synthesizing complex heterocyclic structures (Dotsenko et al., 2014).

Safety and Hazards

The safety and hazards associated with “6-Amino-4-(3,4-dimethoxyphenyl)-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile” are not detailed in the available sources. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

2-amino-4-(3,4-dimethoxyphenyl)-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c1-20-11-4-3-8(5-12(11)21-2)13-9(6-16)14(18)19-15(22)10(13)7-17/h3-5H,1-2H3,(H3,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARDKCLYCJUUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=S)NC(=C2C#N)N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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